Cas no 730986-31-9 (8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol)
![8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol structure](https://ja.kuujia.com/scimg/cas/730986-31-9x500.png)
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol 化学的及び物理的性質
名前と識別子
-
- 1,4-Dioxino[2,3-g]quinoxalin-7(6H)-one, 2,3-dihydro-8-(4-morpholinyl)-
- 8-Morpholino-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-ol
- 8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol
-
- インチ: 1S/C14H15N3O4/c18-14-13(17-1-3-19-4-2-17)15-9-7-11-12(8-10(9)16-14)21-6-5-20-11/h7-8H,1-6H2,(H,16,18)
- InChIKey: UBPKUBGNKYKVAA-UHFFFAOYSA-N
- SMILES: N1C2=C(C=C3OCCOC3=C2)N=C(N2CCOCC2)C1=O
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019JNG-10g |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 10g |
$2031.00 | 2023-12-16 | |
1PlusChem | 1P019JNG-50mg |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 50mg |
$140.00 | 2024-04-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11768-100mg |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 100mg |
¥562.0 | 2024-04-17 | |
1PlusChem | 1P019JNG-5g |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 5g |
$1391.00 | 2023-12-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11768-5G |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 5g |
¥ 5,273.00 | 2023-03-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00962316-1g |
8-(Morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 98% | 1g |
¥1716.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424884-1g |
8-Morpholino-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 98% | 1g |
¥1872.00 | 2024-05-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1424884-10g |
8-Morpholino-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 98% | 10g |
¥8618.00 | 2024-05-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11768-500mg |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 500mg |
¥1246.0 | 2024-04-17 | |
1PlusChem | 1P019JNG-100mg |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol |
730986-31-9 | 95% | 100mg |
$178.00 | 2024-04-21 |
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-olに関する追加情報
Comprehensive Overview of 8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol (CAS No. 730986-31-9)
The compound 8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol (CAS No. 730986-31-9) is a structurally unique heterocyclic molecule that has garnered significant interest in pharmaceutical and materials science research. Its complex nomenclature reflects its intricate chemical architecture, combining a quinoxaline core with a morpholine substituent and a dioxino ring system. This molecular framework endows the compound with distinctive electronic and steric properties, making it a valuable scaffold for drug discovery and functional material design.
In recent years, researchers have focused on quinoxaline derivatives due to their diverse biological activities and optoelectronic applications. The presence of the morpholin-4-yl group in this particular derivative enhances its solubility and potential for central nervous system (CNS) penetration, while the hydroxyl functionality at the 7-position offers opportunities for further chemical modification. These structural features align with current trends in medicinal chemistry, where scientists seek compounds with improved pharmacokinetic profiles and target selectivity.
The synthesis of 8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol typically involves multi-step organic transformations, often employing palladium-catalyzed cross-coupling reactions to introduce the morpholine moiety. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming its structure and purity. These analytical methods are particularly crucial given the compound's potential as a building block for more complex molecular architectures.
From a therapeutic perspective, this compound's structural similarity to known bioactive quinoxaline derivatives suggests potential applications in addressing current healthcare challenges. Researchers are particularly interested in its possible role in developing treatments for neurodegenerative disorders, given the morpholine group's ability to enhance blood-brain barrier penetration. Additionally, the electron-rich dioxino system may contribute to antioxidant properties, a hot topic in anti-aging research and cellular protection studies.
In materials science, the conjugated quinoxaline core combined with the morpholine substituent makes this compound interesting for organic electronic applications. Its potential as a component in organic light-emitting diodes (OLEDs) or photovoltaic devices aligns with the growing demand for sustainable energy solutions. The compound's fluorescence properties, influenced by the hydroxyl group's position, are also under investigation for sensor development and bioimaging applications.
Quality control and standardization of 8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol are critical for research applications. Reputable suppliers typically provide comprehensive analytical data, including HPLC purity profiles and detailed spectral characterization. Researchers should pay particular attention to storage conditions, as the hydroxyl group may make the compound sensitive to oxidation under certain circumstances.
Future research directions for this compound likely include exploration of its structure-activity relationships through systematic derivatization, particularly at the hydroxyl position. Computational chemistry approaches, such as molecular docking studies, may help predict its interactions with biological targets. The compound's potential as a precursor for metal-organic frameworks (MOFs) is another emerging area of interest, given the current focus on porous materials for gas storage and separation technologies.
As with any specialized chemical compound, researchers working with 8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol should consult relevant safety data and implement appropriate handling procedures. While not classified as hazardous, proper laboratory practices are essential when working with any fine chemicals. The compound's full potential will undoubtedly be revealed through continued interdisciplinary research combining synthetic chemistry, biological evaluation, and materials characterization.
730986-31-9 (8-(morpholin-4-yl)-2H,3H-[1,4]dioxino[2,3-g]quinoxalin-7-ol) Related Products
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 1670272-77-1(tert-butyl (2S)-2-[2-(4,4,4-trifluorobutanesulfonyl)ethyl]pyrrolidine-1-carboxylate)
- 2228578-55-8(5-(2-bromo-1-hydroxyethyl)-2-methylphenol)
- 345958-22-7(DI-FMOC-3,4-DIAMINOBENZOIC ACID)
- 2094163-23-0({1-[2-(3,4-dichlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride)
- 153408-28-7((R)-Azelastine Hydrochloride)
- 941989-09-9(1-(2-chloro-6-fluorophenyl)methyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1421500-99-3(N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide)
- 101043-37-2(Microcystin-LR)
- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)
